molecular formula C11H12N2O3 B3045787 3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one CAS No. 1139-34-0

3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one

Cat. No.: B3045787
CAS No.: 1139-34-0
M. Wt: 220.22 g/mol
InChI Key: FMSUHJDSPXJLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of indolin-2-one, a structure commonly found in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one can be achieved through a one-pot synthesis involving the coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar one-pot reactions. The use of high-throughput techniques and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of functionalized indolin-2-one compounds.

Scientific Research Applications

3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production by interacting with enzymes involved in the nitric oxide synthesis pathway . This inhibition can have various biological effects, including anti-inflammatory and immunomodulatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-3-(2-hydroxyiminopropyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7(13-16)6-11(15)8-4-2-3-5-9(8)12-10(11)14/h2-5,15-16H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSUHJDSPXJLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174890
Record name 1,3-Dihydro-3-hydroxy-3-[2-(hydroxyimino)propyl]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139-34-0
Record name 1,3-Dihydro-3-hydroxy-3-[2-(hydroxyimino)propyl]-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1139-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-hydroxy-3-[2-(hydroxyimino)propyl]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one
Reactant of Route 3
3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one
Reactant of Route 4
3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one
Reactant of Route 5
3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one
Reactant of Route 6
3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.